2,2-Difluorocyclobutan-1-ol

Description

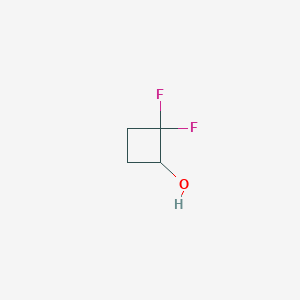

Structure

3D Structure

Properties

CAS No. |

2092453-42-2 |

|---|---|

Molecular Formula |

C4H6F2O |

Molecular Weight |

108.09 g/mol |

IUPAC Name |

2,2-difluorocyclobutan-1-ol |

InChI |

InChI=1S/C4H6F2O/c5-4(6)2-1-3(4)7/h3,7H,1-2H2 |

InChI Key |

DJFLRJGNAIMTFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1O)(F)F |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2,2 Difluorocyclobutan 1 Ol

Ring-Opening Reactions and C-C Bond Cleavage

The inherent ring strain of the cyclobutane (B1203170) ring in 2,2-difluorocyclobutan-1-ol makes it susceptible to cleavage of the C-C bonds. This reactivity has been harnessed to develop synthetic methodologies for accessing a range of functionalized molecules.

A silver-catalyzed ring-opening reaction provides a direct method for the synthesis of γ-fluorinated ketones from cyclobutanol (B46151) precursors. nih.gov This regioselective transformation efficiently yields a variety of β- and γ-fluorinated ketones. nih.gov The reaction is notable for its straightforward approach to introducing fluorine at a specific position in the resulting ketone. nih.gov

Table 1: Silver-Catalyzed Ring-Opening Fluorination

| Feature | Description |

| Catalyst | Silver-based catalyst |

| Substrate | Cyclobutanol precursors |

| Product | γ-Fluorinated ketones |

| Key Advantage | Regioselective synthesis |

Data derived from multiple sources. nih.gov

Manganese catalysis offers an alternative pathway for the ring-opening C-C bond fluorination of cyclobutanols. sioc-journal.cn This method is distinguished by its use of an environmentally benign and inexpensive catalyst. researchgate.net The reaction proceeds under mild conditions and demonstrates excellent functional-group tolerance, accommodating a broad scope of substrates. sioc-journal.cn Typically, the process utilizes 10 mol% of Mn(OAc)₂ as the catalyst and an electrophilic fluorinating reagent, which can be generated in situ. sioc-journal.cn This approach provides a direct route to γ-fluorinated ketones with yields ranging from 50% to 76%. sioc-journal.cn

Table 2: Manganese-Catalyzed Ring-Opening Fluorination Details

| Parameter | Details |

| Catalyst | Mn(OAc)₂ (10 mol%) |

| Key Feature | C-C bond cleavage of cyclobutanols |

| Products | γ-fluorinated ketones |

| Yields | 50% - 76% |

| Conditions | Mild |

Data derived from multiple sources. sioc-journal.cnresearchgate.net

Beyond fluorination, ring-opening halogenations such as chlorination and bromination have also been developed. An efficient manganese-catalyzed ring-opening chlorination of cyclobutanols has been reported, affording a variety of γ-chloro alkyl ketones with useful yields and distinct regioselectivity. researchgate.net This method is practical due to its mild reaction conditions and the use of inexpensive catalysts and reagents. researchgate.net Similarly, electrophilic ring-opening chlorination and bromination have been demonstrated for other heterocyclic systems, highlighting the broader applicability of this strategy for generating halogenated compounds. nih.gov

Radical-mediated pathways provide another avenue for the ring-opening of cyclobutane derivatives. For instance, the rate constant for the ring-opening of the related 2,2-difluorocyclopropylcarbinyl radical has been studied, providing insights into the kinetics of such processes. nih.gov Manganese-catalyzed ring-opening reactions of cyclobutanol derivatives can proceed through a radical-mediated pathway to selectively produce 1,5-ketoesters. researchgate.net These reactions often involve the oxidative ring-opening of the cyclobutanol substrate via C-C bond cleavage, followed by radical addition to a suitable acceptor. researchgate.net

While less common for this compound itself, thermal ring-opening reactions are a known transformation for related cyclobutene (B1205218) systems. Pyrolysis studies on alkyl-substituted tetrafluorocyclobutenes have been conducted with the aim of producing dienes, though conversions were generally low, suggesting an equilibrium that favors the cyclic form. dtic.mil

Oxidative Ring Cleavage and Carbonylation Reactions

The oxidative cleavage of the carbon-carbon bonds in cyclobutanol rings is a known synthetic strategy to produce linear alkyl chains with functional groups at specific positions. For instance, vanadium(V) has been shown to oxidize cyclobutanol, resulting in a ring-cleavage product, γ-hydroxybutyraldehyde. researchgate.net Similarly, silver-catalyzed ring-opening of tertiary cyclopropanols and cyclobutanols can yield β- and γ-fluorinated ketones, respectively. researchgate.net This process is believed to proceed through a radical-mediated pathway involving sequential C-C bond cleavage and C-F bond formation. researchgate.net

Carbonylation reactions of cyclobutanols offer a pathway to introduce a carbonyl group. While these reactions can sometimes lead to ring-opening, methods have been developed to preserve the cyclic core. A notable example is the ligand-controlled, regiodivergent aminocarbonylation of cyclobutanols. nih.gov This method allows for the synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides with high regioselectivity, demonstrating that the cyclobutane ring can be retained during carbonylation. nih.gov The high ring strain of cyclobutanols makes them susceptible to ring-opening, but appropriate ligand selection can control the reaction pathway. nih.gov

| Precursor | Reagent(s) | Product Type | Reference |

| Cyclobutanol | Vanadium(V) | γ-Hydroxybutyraldehyde | researchgate.net |

| Tertiary Cyclobutanol | Silver Catalyst | γ-Fluorinated Ketone | researchgate.net |

| Cyclobutanol | Anilines, CO, Pd Catalyst | Cyclobutanecarboxamide | nih.gov |

Electrocyclic Ring Opening of Related Cyclobutene Derivatives

The thermal electrocyclic ring-opening of cyclobutenes is a classic pericyclic reaction governed by the Woodward-Hoffmann rules. Studies on 3-substituted cyclobutenes, including 3-fluorocyclobutene and 3,3-difluorocyclobutene, provide significant insight into the reactivity of systems related to this compound. The thermal ring-opening of these compounds leads to the formation of substituted 1,3-butadienes. The direction of the conrotatory ring-opening (torquoselectivity) is influenced by the substituents on the ring. Generally, electron-donating groups prefer to rotate outward, while electron-withdrawing groups tend to rotate inward.

A study on the thermal electrocyclic ring-openings of 3-fluorocyclobutene and 3,3-difluorocyclobutene has provided kinetic and thermodynamic data for these transformations. This research helps in understanding the electronic effects that fluorine substituents impart on this type of reaction.

Hydrazination through C-C Bond Cleavage

A novel method for the functionalization of cyclobutanols involves a manganese-promoted ring-opening hydrazination via C-C bond cleavage. acs.orgcapes.gov.br This reaction provides a route to various alkyl hydrazines with high regioselectivity under mild conditions. acs.org The proposed mechanism involves a chain reaction where an alkyl carbon radical adds to an azodicarboxylate. acs.org This strategy is part of a broader set of reactions where cycloalkanols are used as precursors for distally functionalized compounds through the cleavage of their cyclic C-C bonds. researchgate.net This radical-mediated, 'radical clock'-type ring opening is an effective way to form new carbon-heteroatom bonds. researchgate.net

Derivatization and Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group of this compound is a key site for further molecular elaboration through various functional group interconversions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification to form the corresponding esters. This is a common transformation for fluorinated alcohols, as seen in the formation of an acetate (B1210297) derivative from 1-bromo-2,2,3,3,4,4-hexafluorocyclobutanol. ontosight.ai The esterification of the related 3,3-difluorocyclobutanecarboxylic acid with benzyl (B1604629) bromide has also been reported, highlighting the utility of this reaction in modifying fluorinated cyclobutane scaffolds. researchgate.net

Etherification of the hydroxyl group provides another avenue for derivatization. While specific examples for this compound are not prevalent in the literature, analogous reactions such as the copper-catalyzed Ullmann-type arylated etherification of 2,2-difluoroethanol (B47519) demonstrate the feasibility of forming aryl ethers from gem-difluorinated alcohols. sioc-journal.cn Additionally, the formation of silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, is a standard method for protecting hydroxyl groups and is applicable to fluorinated alcohols. google.com

| Reaction Type | Reagent Type | Product Type |

| Esterification | Carboxylic Acid / Acyl Halide | Ester |

| Etherification | Alkyl Halide / Aryl Halide | Ether |

| Silyl Ether Formation | Silyl Halide (e.g., TMSCl) | Silyl Ether |

Oxidation Reactions

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2,2-difluorocyclobutanone. This transformation is analogous to the reduction of 2,2-difluorocyclobutane-1-carbaldehyde (B2703950) to the primary alcohol, this compound, using reducing agents like sodium borohydride. The synthesis of 2-substituted difluorocyclobutane building blocks often involves the deoxofluorination of an O-protected 2-(hydroxymethyl)cyclobutanone, which itself can be derived from the corresponding alcohol by oxidation. acs.orgenamine.net

Reactivity of the 2,2-Difluoromethylene Group

The gem-difluoromethylene (CF2) group imparts unique properties to the cyclobutane ring. While often considered relatively inert, the CF2 group can influence the reactivity of the entire molecule and, under certain conditions, participate in reactions.

The gem-difluorocyclobutane core is recognized as a valuable structural element in medicinal chemistry. nih.gov Its synthesis can be achieved through methods like a migratory gem-difluorination of aryl-substituted methylenecyclopropanes, which involves a Wagner-Meerwein rearrangement. nih.govresearchgate.net This highlights the potential for skeletal rearrangements in gem-difluorinated cyclobutane systems.

Mechanistic Investigations of Reactions Involving 2,2 Difluorocyclobutan 1 Ol

Mechanisms of Ring-Opening Reactions

The inherent ring strain of the cyclobutane (B1203170) core (approximately 26 kcal/mol) is a primary thermodynamic driving force for ring-opening reactions. The presence of the gem-difluoro group at the C2 position significantly influences the electronic properties of the adjacent bonds, creating unique pathways for C-C bond cleavage that differ from non-fluorinated analogues.

Radical-mediated pathways have been identified as a highly effective strategy for the regioselective cleavage of the C1-C2 bond in derivatives of 2,2-difluorocyclobutan-1-ol. The mechanism typically involves the generation of an oxygen-centered radical (alkoxy radical) from the C1 hydroxyl group, which subsequently triggers a β-scission event.

The process is initiated by converting the alcohol into a suitable radical precursor. Common precursors include Barton esters (thiohydroxamates), N-alkoxyphthalimides, or xanthates. Upon exposure to radical initiators (e.g., thermal decomposition of AIBN, or photoredox catalysis), an alkoxy radical centered on the C1 oxygen is formed. This high-energy intermediate rapidly undergoes irreversible β-scission of the strained C1-C2 bond. This step is both kinetically rapid and thermodynamically favorable due to the release of ring strain.

The cleavage results in the formation of two distinct fragments: a stable difluorinated ketone (e.g., 4,4-difluorobutan-2-one if the precursor was appropriately substituted) and a primary alkyl radical. The fate of this alkyl radical depends on the reaction conditions; it can be trapped by a radical scavenger (like H-atom donors such as (Bu)₃SnH), or it can participate in subsequent intermolecular or intramolecular addition reactions. Research findings have demonstrated that this fragmentation is highly efficient, often proceeding in high yields. The regioselectivity is controlled by the stability of the resulting fragments, with the cleavage occurring to generate the carbonyl C=O bond, which is thermodynamically favorable.

| Alcohol Derivative | Reaction Conditions | Key Intermediate | Observed Major Product |

|---|---|---|---|

| N-(2,2-difluorocyclobutoxy)phthalimide | (Bu)₃SnH, AIBN, Benzene (B151609), 80 °C | 2,2-Difluorocyclobutoxy radical | 4,4-Difluorobutan-2-one |

| 2,2-Difluorocyclobutyl xanthate | Lauroyl peroxide, Dodecanethiol, 80 °C | 2,2-Difluorocyclobutoxy radical | 4,4-Difluorobutan-2-one |

| 2,2-Difluorocyclobutanol | Photoredox catalyst, N-alkoxyphthalimide reagent | 2,2-Difluorocyclobutoxy radical | Corresponding ketone fragment |

While the substrate already contains fluorine, it can participate as a synthon in reactions that introduce additional fluorine atoms into the final product, often through a ring-opening mechanism. Catalytic ring-opening fluorination represents a sophisticated method to generate linear, difluorinated structures from the cyclic precursor.

One proposed pathway involves the activation of the hydroxyl group by a Lewis acid (e.g., BF₃·OEt₂ or TiCl₄). The coordination of the Lewis acid to the oxygen atom transforms the hydroxyl group into a better leaving group. Subsequent attack by a nucleophilic fluoride (B91410) source (e.g., Et₃N·3HF) can proceed via two main routes:

Sₙ2-type Substitution with Concerted Ring-Opening: The fluoride nucleophile attacks the C1 carbon, leading to substitution. The strain and electronic effects of the gem-difluoro group can facilitate a concerted fragmentation of the C-C bond opposite to the leaving group (C2-C3 or C3-C4), generating a linear, fluorinated alkene.

Stepwise Cationic Pathway: The activated hydroxyl group departs, attempting to form a carbocation at C1. Due to the powerful destabilizing inductive effect of the adjacent CF₂ group, a primary carbocation at C1 is highly unfavorable. Instead, a concerted process involving ring-opening to form a more stable, distal carbocationic intermediate is more likely. This intermediate is then rapidly trapped by fluoride. For example, cleavage of the C1-C4 bond could lead to a γ-fluorocation, which is then quenched by the fluoride source.

The choice of catalyst and fluorine source is critical in directing the reaction pathway and controlling the regioselectivity of both the ring cleavage and the subsequent fluorination.

Mechanistic Insights into Stereoselective Transformations

As this compound is a chiral molecule (the C1 carbon is a stereocenter), it serves as an excellent model for studying stereoselective reactions. Mechanistic investigations focus on how the stereochemical information at C1 is transferred or how external chiral reagents differentiate between its two enantiomers.

A primary example is the enzymatic or catalyst-controlled kinetic resolution. In a typical kinetic resolution via acylation, a chiral catalyst (e.g., a chiral DMAP derivative or a lipase (B570770) enzyme) is used in the presence of an acylating agent (e.g., vinyl acetate). The catalyst or enzyme forms a transient, diastereomeric complex with each enantiomer of the alcohol. Due to steric and electronic differences, the transition state leading to the acylation of one enantiomer is significantly lower in energy than the transition state for the other.

For instance, the (R)-enantiomer might fit perfectly into the chiral pocket of the catalyst, allowing for rapid acylation, while the (S)-enantiomer binds less favorably, reacting much more slowly. This rate difference allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains as the unreacted alcohol). The stereoselectivity factor (s), defined as the ratio of the rate constants (s = k_fast / k_slow), is a quantitative measure of the reaction's efficiency. High s-values (>50) are indicative of a mechanistically well-differentiated process.

| Chiral Catalyst/Enzyme | Acylating Agent | Conversion (%) | e.e. of Unreacted Alcohol (%) | Selectivity Factor (s) |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Vinyl acetate (B1210297) | 51 | >99 | >200 |

| Chiral DMAP derivative A | Acetic anhydride | 53 | 95 | ~80 |

| Lipase from Pseudomonas cepacia (PSL) | Isopropenyl acetate | 50 | 98 | ~150 |

Theoretical and Experimental Studies on Reaction Pathways

A combination of computational modeling and physical organic experiments is essential for elucidating the complex reaction mechanisms of this compound.

Theoretical Studies: Density Functional Theory (DFT) calculations are a cornerstone of modern mechanistic investigation. Researchers can model the entire potential energy surface of a proposed reaction. For the radical ring-opening (Section 4.1.1), DFT can be used to:

Calculate the bond dissociation energy of the O-H bond precursor.

Determine the activation barrier for the β-scission of the C1-C2 bond from the alkoxy radical intermediate.

Confirm that this pathway is energetically more favorable than the cleavage of other C-C bonds.

For stereoselective transformations (Section 4.2), DFT is used to build models of the diastereomeric transition states. By calculating the energy difference (ΔΔG‡) between the R- and S-pathway transition states, the stereoselectivity factor (s) can be predicted and compared with experimental results, providing deep insight into the molecular origins of chiral recognition.

Experimental Studies:

Kinetic Isotope Effect (KIE): To probe the transition state of a C-H bond cleavage or proton transfer, a KIE experiment can be performed. For example, in an oxidation reaction of the alcohol, replacing the hydrogen at C1 with deuterium (B1214612) (C-D vs. C-H) would result in a significantly slower reaction rate if that bond is being broken in the rate-determining step.

Crossover Experiments: To distinguish between an intramolecular and an intermolecular mechanism, a crossover experiment can be designed. For instance, reacting an equimolar mixture of this compound and its isotopically labeled analogue (e.g., ¹⁸O-labeled) in a self-condensation reaction. The absence of crossover products (containing both ¹⁶O and ¹⁸O in the same molecule) would support an intramolecular pathway.

Intermediate Trapping: As discussed in Section 4.1.1, the use of radical traps like TEMPO provides direct experimental evidence for the existence of radical intermediates. The isolation and characterization of the TEMPO-adduct confirm that the reaction proceeds via a radical mechanism.

These complementary approaches provide a robust and detailed picture of the reaction pathways, validating proposed mechanisms and guiding the development of new synthetic methods.

| Mechanistic Question | Theoretical Method | Experimental Probe | Combined Interpretation |

|---|---|---|---|

| Is radical β-scission regioselective? | DFT calculation of product and radical stabilities. | Product analysis (GC-MS, NMR). | Calculations and product analysis confirm cleavage of the C1-C2 bond is highly favored. |

| Is C1-H bond broken in the RDS of oxidation? | Calculation of transition state vibrational frequencies. | Deuterium KIE (kH/kD) at C1. | A large experimental KIE (>2) correlates with the C-H stretching mode in the calculated transition state. |

| What is the origin of enantioselectivity in acylation? | DFT modeling of diastereomeric transition states (TS). | Systematic modification of catalyst structure. | Calculated ΔΔG‡ between R- and S-TS models correctly predicts the experimental selectivity trends. |

Computational and Theoretical Studies on 2,2 Difluorocyclobutan 1 Ol

Conformational Analysis and Ring Dynamics

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve torsional strain. The presence of substituents further influences the ring's geometry and the energetic landscape of its various conformers. For 2,2-difluorocyclobutan-1-ol, the primary conformational flexibility arises from the ring puckering and the orientation of the hydroxyl group.

Ring Puckering: The cyclobutane ring can undergo a dynamic process known as ring-puckering, where the ring inverts between two equivalent puckered conformations. High-level ab initio calculations on cyclobutane itself have shown that the puckered structure is more stable than the planar transition state. researchgate.net The degree of puckering is influenced by the substituents. In this compound, the gem-difluoro group at the C2 position is expected to have a significant impact on the ring's puckering angle and the barrier to ring inversion. The bulky and highly electronegative fluorine atoms will influence the torsional and steric interactions within the ring.

Hydroxyl Group Orientation: The hydroxyl group at the C1 position can exist in either a pseudo-axial or a pseudo-equatorial orientation relative to the puckered cyclobutane ring. The relative stability of these two orientations will be determined by a combination of steric and electronic factors, including potential intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the fluorine atoms.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-suited to explore the potential energy surface of this compound. These calculations can predict the geometries and relative energies of the stable conformers and the transition states connecting them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Hydroxyl Orientation | Puckering Angle (°) | Relative Energy (kcal/mol) |

| 1 | Pseudo-axial | 25 | 0.5 |

| 2 | Pseudo-equatorial | 28 | 0.0 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclobutanes. Actual values would require specific quantum chemical calculations.

The dynamics of the ring inversion can be studied using computational techniques like molecular dynamics (MD) simulations, which can provide insights into the conformational flexibility of the molecule in different environments. rsc.org

Electronic Structure and Bonding Characteristics of the Difluorocyclobutanol System

The presence of two highly electronegative fluorine atoms on the same carbon atom (a gem-difluoro group) has profound effects on the electronic structure of the cyclobutane ring. The strong C-F bonds are highly polarized, leading to a significant withdrawal of electron density from the C2 carbon. nih.gov This inductive effect can influence the properties of the entire molecule.

Molecular Electrostatic Potential (MEP): Computational calculations of the MEP surface can visualize the charge distribution within the molecule. For this compound, the MEP would show a region of high positive potential around the hydroxyl hydrogen and the C2 carbon, and a region of high negative potential around the fluorine and oxygen atoms. This highlights the molecule's potential for engaging in electrostatic interactions and hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to investigate hyperconjugative interactions. nih.gov In this compound, significant hyperconjugation is expected between the C-C and C-H bond orbitals and the antibonding σ* orbitals of the C-F bonds. These interactions contribute to the stability of certain conformations and can influence bond lengths and angles. For instance, an anti-periplanar arrangement of a C-H or C-C bond to a C-F bond can lead to stabilization through σ -> σ* donation.

Table 2: Predicted NBO Analysis Data for Key Interactions in this compound

| Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2), kcal/mol) |

| σ(C1-C4) | σ(C2-F) | > 2.0 |

| σ(C3-H) | σ(C2-F) | > 1.5 |

Note: This table presents expected interactions and plausible energy ranges based on studies of similar fluorinated compounds. Precise values require specific calculations.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical methods can provide valuable insights into the reactivity of a molecule by calculating various electronic descriptors. These descriptors help in predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the presence of the electronegative fluorine and oxygen atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted cyclobutanol (B46151).

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

| Ionization Potential (I) | -EHOMO | High |

| Electron Affinity (A) | -ELUMO | Moderate |

| Electronegativity (χ) | (I + A) / 2 | High |

| Chemical Hardness (η) | (I - A) / 2 | High |

| Global Electrophilicity Index (ω) | χ2 / (2η) | Moderate |

Note: The predicted values are qualitative and based on the expected electronic effects of the substituents.

These descriptors suggest that this compound would be a relatively stable molecule with a moderate electrophilic character.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. researchgate.net For this compound, several types of reactions could be studied computationally.

Dehydration Reaction: The acid-catalyzed dehydration of this compound could lead to the formation of different isomeric difluorocyclobutenes. DFT calculations could be used to map out the potential energy surface for this reaction, identifying the transition states for protonation of the hydroxyl group, loss of water, and subsequent deprotonation to form the double bond. The calculations could also predict the regioselectivity of the elimination.

Nucleophilic Substitution: The hydroxyl group could be converted into a good leaving group, followed by nucleophilic substitution. Computational studies could model the SN1 and SN2 pathways, providing insights into the preferred mechanism and the stereochemical outcome of the reaction.

To study these reaction mechanisms, researchers would typically perform the following computational steps:

Locate Reactants and Products: Optimize the geometries of the starting materials and products.

Search for Transition States: Use algorithms to find the saddle points on the potential energy surface that connect the reactants and products.

Verify Transition States: Perform frequency calculations to ensure that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Trace the reaction path from the transition state down to the reactants and products to confirm that the correct pathway has been identified.

Theoretical Studies on Stereochemical Preferences and Energetics

The presence of a chiral center at C1 in this compound means that it can exist as a pair of enantiomers. Computational studies can be employed to investigate the stereochemical aspects of reactions involving this compound.

Diastereoselectivity in Reactions: If a reaction involving this compound creates a new stereocenter, computational methods can be used to predict the diastereoselectivity. By calculating the energies of the transition states leading to the different diastereomeric products, the preferred reaction pathway and the expected product ratio can be determined. For example, in the reduction of a hypothetical 2,2-difluorocyclobutanone to form this compound, computational modeling could predict whether the hydride attack is more favorable from the face of the ring syn or anti to the fluorine atoms.

Energetics of Stereoisomers: Quantum chemical calculations can accurately determine the relative energies of different stereoisomers. This information is crucial for understanding the thermodynamic stability of the products and for predicting the equilibrium position of a reversible reaction.

The computational investigation of stereochemical preferences often involves the use of high-level theoretical methods and the inclusion of solvent effects to accurately model the experimental conditions. rsc.org

Applications of 2,2 Difluorocyclobutan 1 Ol As a Synthetic Building Block

Construction of Fluorinated Cyclic and Acyclic Scaffolds

The 2,2-difluorocyclobutane moiety is a key structural motif for creating a variety of fluorinated compounds. The strategic placement of the fluorine atoms significantly impacts the electronic properties of the cyclobutane (B1203170) ring, facilitating transformations that lead to diverse chemical architectures.

The strained nature of the cyclobutane ring, combined with the electronic influence of the gem-difluoro group, makes 2,2-difluorocyclobutan-1-ol and its derivatives susceptible to ring-opening reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Departure of the leaving group generates a carbocation intermediate. This process is analogous to the acid-catalyzed ring-opening of other strained cyclic ethers like epoxides libretexts.orgyoutube.comstackexchange.compressbooks.publibretexts.org.

The resulting secondary carbocation can be stabilized by the adjacent difluoromethylene group. This intermediate is then susceptible to nucleophilic attack. The attack of a nucleophile leads to the cleavage of a C-C bond in the ring, resulting in a linear, acyclic product. Subsequent hydrolysis or oxidation of this ring-opened product can yield γ-functionalized ketones. This synthetic strategy provides a pathway to convert the cyclic fluorinated alcohol into valuable acyclic keto-compounds, which are themselves important intermediates in further synthetic endeavors. While the direct ring-opening of epoxides is well-documented, the application of this principle to difluorocyclobutanols represents a modern extension for creating functionalized fluorinated molecules acs.org.

An efficient and scalable synthetic route has been developed for previously inaccessible 2-substituted gem-difluorocyclobutane building blocks researchgate.netnih.govsci-hub.ru. The key step in this sequence involves the deoxofluorination of an O-protected 2-(hydroxylmethyl)cyclobutanone, a direct derivative of the parent alcohol nih.govenamine.netacs.org. This methodology has enabled the multi-gram synthesis of important derivatives such as 2,2-difluorocyclobutanecarboxylic acid and 2,2-difluorocyclobutaneamine researchgate.netnih.gov.

The introduction of the gem-difluoro group has a profound effect on the physicochemical properties of these derivatives, which is a critical consideration in medicinal chemistry. Specifically, the acidity and lipophilicity are significantly altered compared to their non-fluorinated counterparts. For example, the dissociation constant (pKa) of 2,2-difluorocyclobutanecarboxylic acid is lower (more acidic) than the corresponding non-fluorinated acid, and the pKa of the conjugate acid of 2,2-difluorocyclobutaneamine is also significantly lower (less basic) researchgate.net.

| Compound | pKa | logP | Reference |

|---|---|---|---|

| Cyclobutanecarboxylic acid | 4.81 | 0.89 | researchgate.net |

| 2,2-Difluorocyclobutanecarboxylic acid | 4.13 | 0.74 | researchgate.net |

| Cyclobutaneamine (protonated) | 10.73 | -1.22 | researchgate.net |

| 2,2-Difluorocyclobutaneamine (protonated) | 8.58 | -0.89 | researchgate.net |

Bicyclo[1.1.1]pentanes (BCPs) are increasingly used as bioisosteres for phenyl rings in drug discovery, offering improved physicochemical properties such as increased solubility and metabolic stability d-nb.inforesearchgate.net. The synthesis of fluorinated BCPs, particularly 2,2-difluoro-BCPs, provides access to novel chemical space for medicinal chemists chemrxiv.org.

The dominant strategy for synthesizing 2,2-difluoro-BCPs involves the reaction of a bicyclo[1.1.0]butane intermediate with a difluorocarbene source researchgate.netresearchgate.netnih.gov. While this compound is not a direct precursor in a single-step transformation to BCPs, its structural core is central to the synthesis of the necessary bicyclo[1.1.0]butane precursors. The synthesis of these strained bicyclic intermediates often commences from functionalized cyclobutane derivatives, such as cyclobutanones or ketoacids, which are directly related to this compound d-nb.infonih.gov. For example, a scalable synthesis of a fluoro-BCP carboxylic acid starts from a commercially available ketoacid that is used to construct the bicyclo[1.1.0]butane core before the final carbene insertion step nih.gov. This multi-step sequence highlights the indirect but crucial role of the cyclobutane framework in accessing these important fluorinated BCP scaffolds.

| Bicyclo[1.1.0]butane Precursor | Product | Yield | Reference |

|---|---|---|---|

| 1-(p-tolyl)-3-(tert-butoxycarbonyl)bicyclo[1.1.0]butane | tert-butyl 2,2-difluoro-1-(p-tolyl)bicyclo[1.1.1]pentane-3-carboxylate | 69% | nih.gov |

| 1-(o-tolyl)-3-(tert-butoxycarbonyl)bicyclo[1.1.0]butane | tert-butyl 2,2-difluoro-1-(o-tolyl)bicyclo[1.1.1]pentane-3-carboxylate | 56% | nih.gov |

| 1-(4-fluorophenyl)-3-(tert-butoxycarbonyl)bicyclo[1.1.0]butane | tert-butyl 2,2-difluoro-1-(4-fluorophenyl)bicyclo[1.1.1]pentane-3-carboxylate | 50% | nih.gov |

| 1-(4-(trifluoromethyl)phenyl)-3-(tert-butoxycarbonyl)bicyclo[1.1.0]butane | tert-butyl 2,2-difluoro-1-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-3-carboxylate | 52% | nih.gov |

Integration into Complex Molecular Architectures

The 2,2-difluorocyclobutane motif is not limited to simple scaffolds but can also be incorporated into larger, more complex molecules, including natural product analogues and potential drug candidates. The stability and unique stereoelectronic properties of this fluorinated ring make it an attractive component for modifying bioactive compounds.

Recent work has demonstrated the divergent functionalization of gem-difluorocyclobutanols to append the ring system onto complex molecular frameworks acs.org. Through iron chloride-catalyzed generation of carbocation intermediates, the 2,2-difluorocyclobutyl group has been successfully attached to complex phenols, a meroterpenoid analogue, and the steroid estrone (B1671321) acs.org. This strategy allows for the late-stage introduction of the fluorinated motif, providing rapid access to novel and diverse derivatives of complex molecules.

Furthermore, the utility of related fluorinated building blocks has been shown by incorporating a fluoro-bicyclo[1.1.1]pentyl scaffold, derived from a cyclobutane precursor, into the structure of Flurbiprofen, a commercial nonsteroidal anti-inflammatory drug nih.gov. This replacement of a fluorophenyl ring with a saturated, three-dimensional fluorinated bioisostere demonstrates the potential of these building blocks to modify existing drugs to improve their properties or create novel intellectual property.

Synthetic Precursor in the Development of Fluorinated Nucleoside Analogues

Fluorinated nucleosides are a critical class of therapeutic agents with significant applications as anticancer and antiviral drugs semanticscholar.orgmdpi.com. Carbocyclic nucleosides, in which the furanose ring oxygen is replaced by a methylene (B1212753) group, are often more resistant to enzymatic degradation. The incorporation of fluorine into these carbocyclic scaffolds can further enhance their biological activity.

This compound represents a potential precursor for the carbocyclic core of novel fluorinated nucleoside analogues. Although direct synthesis from this specific alcohol is not yet widely reported, the established strategies for preparing fluorinated carbocyclic nucleosides rely on the synthesis of a suitably functionalized carbocycle followed by coupling with a nucleobase. This convergent approach allows for flexibility in the design of both the sugar mimic and the heterocyclic base.

The primary strategy for synthesizing carbocyclic nucleosides containing a 2,2-difluorocyclobutane ring involves a convergent synthesis. This process can be broken down into two main stages:

Synthesis of the Functionalized Carbocycle: Starting from this compound or a related precursor, a difluorocyclobutane intermediate bearing functional groups analogous to those on a natural sugar (e.g., a protected amine and a hydroxymethyl group) is prepared. The synthetic routes developed for 2,2-difluorocyclobutaneamine and related carboxylic acids provide a clear pathway to such intermediates researchgate.net.

Coupling with a Nucleobase: The functionalized difluorocyclobutane ring is then coupled to a heterocyclic nucleobase (e.g., thymine, cytosine, adenine). This can be achieved by first constructing the pyrimidine (B1678525) or purine (B94841) ring onto the amino-functionalized carbocycle or by using coupling reactions like the Mitsunobu reaction to form the N-glycosidic bond surrogate researchgate.net.

This modular approach allows for the synthesis of a library of different nucleoside analogues by varying the nucleobase attached to the common difluorocyclobutane core, facilitating structure-activity relationship studies for the development of new therapeutic agents.

Application in Oligonucleotide Synthesis

The synthesis of a 2,2-difluorocyclobutyl phosphoramidite (B1245037) would likely involve the reaction of this compound with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base. This would yield the corresponding phosphoramidite derivative, which could then be used in an automated DNA/RNA synthesizer.

Table 1: Potential Steps for Incorporation of this compound into Oligonucleotides

| Step | Description | Key Reagents |

| 1. Phosphitylation | Conversion of the hydroxyl group of this compound to a phosphoramidite. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine |

| 2. Coupling | Reaction of the 2,2-difluorocyclobutyl phosphoramidite with the 5'-hydroxyl group of a growing oligonucleotide chain on a solid support. | Tetrazole or other activator |

| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. | Acetic anhydride, N-methylimidazole |

| 4. Oxidation | Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. | Iodine, water, pyridine |

Broader Utility in Organic Synthesis and Functional Material Development

The 2,2-difluorocyclobutane motif is a valuable structural unit in organic synthesis due to its unique combination of steric and electronic properties. The gem-difluoro group can act as a bioisostere for a carbonyl group, influencing molecular conformation and electronic distribution without a significant increase in steric bulk. The cyclobutane ring itself provides a rigid scaffold that can be used to control the spatial arrangement of functional groups.

Research has demonstrated the synthesis and divergent functionalization of gem-difluorocyclobutanols, showcasing their stability and utility as versatile building blocks. acs.org These studies have shown that the hydroxyl group can be used as a handle for further chemical transformations, and the difluorocyclobutane ring is stable under a variety of reaction conditions. This robustness allows for the incorporation of the 2,2-difluorocyclobutyl moiety into a wide range of more complex molecules, including potential drug candidates and functional materials. acs.org

In the realm of functional materials, the incorporation of fluorinated motifs is known to impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. While specific examples of polymers or functional materials derived directly from this compound are not extensively documented, the known stability and reactivity of this building block suggest its potential utility in this area. For instance, it could be envisioned as a monomer or a modifying agent in the synthesis of specialty polymers. The polarity and rigidity imparted by the 2,2-difluorocyclobutyl group could influence the macroscopic properties of the resulting materials, such as their dielectric constant, refractive index, and gas permeability.

Table 2: Potential Applications of this compound in Synthesis

| Area | Potential Application | Rationale |

| Medicinal Chemistry | Incorporation into bioactive molecules as a carbonyl bioisostere or a rigid scaffold. | The gem-difluoro group mimics the steric and electronic properties of a carbonyl, while the cyclobutane ring provides conformational constraint, potentially improving binding affinity and metabolic stability. |

| Agrochemicals | Synthesis of novel pesticides and herbicides. | Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, which are desirable properties for agrochemicals. |

| Functional Materials | Monomer for the synthesis of fluorinated polymers. | The incorporation of fluorine can enhance thermal stability, chemical resistance, and tune the optical and electronic properties of materials. |

| Organic Synthesis | A versatile four-carbon building block for the construction of complex molecular architectures. | The hydroxyl group allows for a variety of chemical transformations, enabling the elaboration of the cyclobutane core into more complex structures. |

Conclusion and Future Research Directions

Current Challenges in Synthesis and Control of Reactivity

The synthesis of 2,2-difluorocyclobutan-1-ol and related structures, particularly in an enantiomerically pure form, continues to present considerable challenges for synthetic chemists. The diversified synthesis of chiral fluorinated cyclobutane (B1203170) derivatives has been described as a difficult task in synthetic chemistry nih.govresearchgate.net. Traditional synthetic approaches for creating the alcohol, such as the addition of organolithium or Grignard reagents to the corresponding ketone, often result in low yields nih.gov.

A significant hurdle lies in achieving high stereoselectivity. The creation of chiral centers, especially at fluorine-bearing carbons, is crucial for applications in medicinal chemistry, as stereochemistry is fundamental to the biological activity of molecules semanticscholar.org. The synthesis of specific stereoisomers of fluorinated cyclobutanes can be hampered by a lack of stereoselectivity in key reaction steps, leading to mixtures of isomers that are difficult to separate nih.govmdpi.com.

Controlling the reactivity of the 2,2-difluorocyclobutyl motif is another area of active investigation. The gem-difluoro group significantly influences the electronic properties of the cyclobutane ring, affecting the reactivity of the adjacent hydroxyl group and the ring itself. Unwanted side reactions, such as β-elimination or overfluorination during synthesis, can lower yields and complicate purification nih.gov. Furthermore, selectively activating and functionalizing the C-F bonds without disrupting the rest of the molecule remains a complex challenge semanticscholar.org. The development of methods that allow for precise and predictable transformations of the this compound core is essential for unlocking its full potential as a synthetic building block.

Emerging Methodologies and Catalytic Systems for Enhanced Transformations

In response to the challenges in synthesis and functionalization, several innovative methodologies and catalytic systems have recently emerged. These new approaches offer improved efficiency, selectivity, and access to a wider range of 2,2-difluorocyclobutane derivatives.

One promising strategy involves the use of advanced catalytic systems. For instance, a rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been developed to produce chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity nih.govresearchgate.net. These borylated intermediates serve as versatile building blocks for a variety of subsequent transformations. Another novel approach utilizes an organolanthanum-based system to significantly improve the synthesis of a broad range of gem-difluorocyclobutanols, overcoming the limitations of traditional organometallic reagents nih.gov.

Radical chemistry has also proven to be a powerful tool for the functionalization of this compound. The use of a catalytic amount of Cp*TiCl₃ with a reductant can facilitate radical reactions, demonstrating the viability of this approach for further diversification of the cyclobutane scaffold nih.gov. Furthermore, the concept of frustrated Lewis pairs (FLPs) is being explored for the monoselective activation of C–F bonds in geminal difluoroalkanes, which could open up new avenues for the stereoselective functionalization of 2,2-difluorocyclobutane derivatives semanticscholar.org.

These emerging methodologies represent a significant step forward in the chemistry of fluorinated cyclobutanes, providing chemists with more powerful and selective tools for their synthesis and manipulation.

Potential for Novel Applications in Targeted Synthesis

The unique structural and electronic properties of this compound make it a highly attractive building block for targeted synthesis, particularly in the fields of medicinal chemistry and materials science. Fluorinated cyclobutane derivatives are recognized as valuable structural motifs in drug design researchgate.net. The introduction of the gem-difluoro group can significantly impact the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and conformational preferences, which are all critical parameters in drug development.

The ability to synthesize a diverse array of functionalized 2,2-difluorocyclobutanes opens the door to creating novel analogs of biologically active molecules. For example, the synthesis of an alkyl difluorocyclobutanol analog of proline highlights the potential to incorporate this motif into peptide and protein mimics nih.gov. The stereoselective synthesis of chiral fluorinated compounds is particularly important, as the specific three-dimensional arrangement of atoms is often key to a drug's efficacy and selectivity semanticscholar.org.

Beyond pharmaceuticals, the rigid and well-defined structure of the cyclobutane ring, combined with the unique properties of the gem-difluoro group, could find applications in the design of advanced materials, such as liquid crystals and polymers with tailored properties. The versatility of the hydroxyl group in this compound allows for its conversion into a wide range of other functional groups, such as carboxylic acids, further expanding its utility as a versatile synthetic intermediate nih.gov.

Addressing Remaining Research Gaps in the Field

While significant progress has been made, several research gaps need to be addressed to fully realize the potential of this compound and its derivatives. A primary area for future research is the development of more general and highly stereoselective synthetic methods. While some elegant solutions have been reported, there is still a need for robust and scalable routes that can provide access to all possible stereoisomers of substituted 2,2-difluorocyclobutan-1-ols.

Further exploration of the reactivity of the 2,2-difluorocyclobutane ring is also warranted. A deeper understanding of the factors that control its stability and reactivity will enable the design of new and selective transformations. This includes the development of novel catalytic systems that can selectively activate C-H and C-F bonds, allowing for late-stage functionalization of complex molecules containing the 2,2-difluorocyclobutane motif.

The scope and limitations of currently known methodologies need to be more thoroughly investigated. For many of the emerging synthetic methods, further studies are required to understand their substrate scope and functional group tolerance nih.gov. This will be crucial for their adoption in complex target-oriented synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.